molecular formula C12H12N4O2 B1177919 stedim 6 CAS No. 148709-77-7

stedim 6

Cat. No.: B1177919
CAS No.: 148709-77-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stedim 6 is a multilayer plastic film primarily used in pharmaceutical and clinical settings for the preparation and storage of intravenous (IV) solutions and drug admixtures. Its inner layer is composed of polyethylene, a material selected for its lower chemical reactivity and reduced drug adsorption compared to traditional polyvinyl chloride (PVC) containers . This compound is designed to minimize interactions between therapeutic compounds and container materials, ensuring drug stability and efficacy during storage and administration. It has been evaluated in studies involving psychotherapeutic drugs, chemotherapeutic agents, and biologics, demonstrating suitability for both dextrose and sodium chloride solutions under controlled conditions .

Properties

CAS No.

148709-77-7

Molecular Formula

C12H12N4O2

Synonyms

stedim 6

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Drug Adsorption in this compound vs. PVC Containers

Drug Solution Type Adsorption in PVC Adsorption in this compound Key Mechanism
Chlorpromazine HCl 0.9% NaCl High Moderate Lipophilicity-driven binding
Diazepam 5% Dextrose Moderate Low Reduced crystallinity of PE layer
Clomipramine HCl 0.9% NaCl Slight None Hydrophobic interaction avoidance
Viloxazine HCl Any solution None None Low lipophilicity
  • Mechanistic Insight : PVC’s higher crystallinity facilitates hydrophobic interactions with lipophilic drugs, whereas this compound’s polyethylene layer reduces such adsorption .
  • Solution Dependency : Sodium chloride solutions exacerbate drug retention in PVC due to ionic strength effects, whereas this compound maintains consistent performance across solution types .

This compound vs. Glass Containers

Glass is chemically inert but impractical for large-scale clinical use due to fragility and weight. This compound demonstrates comparable stability for temperature-sensitive compounds like carmustine (BCNU), a chemotherapeutic agent:

Table 2: Stability of Carmustine in this compound vs. Glass

Storage Condition Container Type % Drug Remaining (72 hours) Key Observation
4°C ± 0.5°C (dark) Glass 89% No significant difference in decay
4°C ± 0.5°C (dark) This compound 89% Equivalent to glass
22°C ± 2°C (dark) Glass 75% Accelerated degradation in NaCl
22°C ± 2°C (dark) This compound 73% Similar to glass, solution-dependent
  • Practical Advantage : this compound provides glass-like stability under refrigeration while offering flexibility and reduced breakage risks .

Material Properties and Functional Trade-offs

Table 3: Key Material Properties

Property This compound (Polyethylene) PVC Glass
Crystallinity Low High N/A
Chemical Reactivity Low Moderate None
Drug Adsorption Tendency Low High None
Practical Use Flexible, lightweight Flexible Fragile, heavy
  • Critical Consideration : this compound’s multilayer design balances inertness with practicality, making it ideal for biologics and small-molecule drugs prone to adsorption .

Research Findings and Implications

  • Psychotherapeutic Drugs : this compound minimizes retention of clomipramine and chlorpromazine, critical for maintaining therapeutic doses in IV therapies .
  • Chemotherapeutics : Carmustine stability in this compound matches glass, supporting its use in cold-chain logistics .

Q & A

Basic Research Questions

Q. What foundational principles of Design of Experiments (DoE) are critical for optimizing processes involving Stedim 6 tools like MODDE?

  • Methodological Answer : DoE involves systematic variation of input variables (e.g., temperature, particle size) to identify their effects on outputs (e.g., yield, purity). MODDE software (e.g., versions 11.0–13.0) employs screening designs (e.g., Plackett-Burman) to isolate critical factors and optimization designs (e.g., D-Optimal, Central Composite) to refine conditions. For example, a study on freeze-dried bulking agents used a D-Optimal design with three variables (particle size, bulking agent type, and concentration) to assess interactions and optimize formulation stability . Key steps include:

  • Defining quantitative/qualitative variables and their ranges.
  • Selecting a design type that balances efficiency and statistical power.
  • Incorporating center points to evaluate reproducibility .

Q. How do researchers construct a screening design using MODDE for preliminary factor identification?

  • Methodological Answer : Screening designs (e.g., Plackett-Burman) are used to reduce complexity by testing multiple factors at two levels (high/low). For instance, a Plackett-Burman design with 10 factors (e.g., pH, solvent ratio) was applied to identify key variables affecting phenolic compound extraction from hazelnut involucre. MODDE’s autotune function helps eliminate insignificant variables post-screening, streamlining subsequent optimization phases .

Q. What are the best practices for validating experimental models in MODDE?

  • Methodological Answer : Validation requires:

  • Internal checks : R2R^2 (goodness-of-fit) and Q2Q^2 (predictive ability) values >0.5 indicate model reliability.
  • External validation : Testing unused data points or independent datasets.
  • Leverage plots : Visualizing residuals to detect outliers or non-linear relationships.
    For example, a CCC design for polyhydroxyalkanoate extraction achieved R2=0.89R^2 = 0.89 and Q2=0.75Q^2 = 0.75, confirming model robustness .

Advanced Research Questions

Q. How can multivariate analysis (e.g., OPLS) resolve data contradictions in multi-batch experiments analyzed with this compound tools?

  • Methodological Answer : Orthogonal Projection to Latent Structures (OPLS) separates systematic variability into predictive (Y-correlated) and orthogonal (Y-uncorrelated) components, enhancing interpretability. In a metabolomics study, OPLS integrated multi-batch data from SLE patients, correcting for batch effects and isolating disease-related metabolic pathways. Steps include:

  • Preprocessing data (scaling, normalization).
  • Using SIMCA’s OPLS to model Y-orthogonal variation.
  • Validating via permutation tests and cross-validation .

Q. What strategies address non-linear interactions in high-dimensional datasets using MODDE?

  • Methodological Answer : Non-linear responses (e.g., quadratic effects) require advanced designs like Central Composite or Box-Behnken. For example, a nitration reaction optimized via a full factorial DoE with temperature, residence time, and nitric acid equivalents revealed non-linear interactions, which were modeled using MODDE’s response surface methodology (RSM). Post-analysis, contour plots identified optimal parameter ranges (e.g., 60–70°C, 3–4 equiv. HNO3_3) .

Q. How can researchers integrate multi-omics data with process variables using SIMCA?

  • Methodological Answer : SIMCA supports batch-level modeling by combining process data (e.g., temperature, pressure) with omics datasets (e.g., metabolomics, proteomics). For instance, a study on dextran sodium sulfate-induced inflammation used PCA in SIMCA to cluster systemic metabolic shifts and correlate them with histopathological scores. Key steps:

  • Aligning time-series data via batch evolution modeling.
  • Applying multi-block PLS to identify cross-domain correlations .

Key Takeaways

  • DoE Workflow : Screening → Optimization → Validation.
  • Advanced Tools : OPLS for multi-batch correction, RSM for non-linear effects.
  • Validation Metrics : R2R^2, Q2Q^2, permutation tests.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.